Cas no 522-34-9 (1,2-Ethanedione,1,2-dioxime, (1E,2E)-)

522-34-9 structure
Productnaam:1,2-Ethanedione,1,2-dioxime, (1E,2E)-
1,2-Ethanedione,1,2-dioxime, (1E,2E)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2-Ethanedione,1,2-dioxime, (1E,2E)-
- (E,E)-diphenylethanedione dioxime
- Benzildioxime (Diphenylglyoxime)
- MFCD00002113
- 1,2-Ethanedione, 1,2-diphenyl-, 1,2-dioxime
- (1E,2E)-1,2-Diphenylethane-1,2-dione dioxime
- 1,2-diphenylethane-1,2-dione oxime
- (E,E)-BENZIL DIOXIME
- BRD-K78135781-001-01-9
- Benzil dioxime
- AS-57677
- BENZIL DIOXIME .ALPHA.-FORM [MI]
- UNII-7AJS19ONCP
- BRN 2053615
- N-[2-(hydroxyimino)-1,2-diphenylethylidene]hydroxylamine
- NSC 4042
- D0891
- 1,2-DIPHENYL-1,2-ETHANEDIONE 1,2-DIOXIME, (E,E)-
- 1,2-Diphenylethanone oxime
- Q27281513
- 1,2-Ethanedione,1,2-diphenyl-,1,2-dioxime
- anti-Diphenylglyoxime
- alpha-Benzyldioxime
- (1E,2E)-1,2-Diphenyl-1,2-ethanedione dioxime
- HMS1522M13
- AI3-18240
- Benzil oxime
- trans-diphenylglyoxime
- Diphenylethanedione dioxime
- 4-07-00-02505 (Beilstein Handbook Reference)
- SCHEMBL189920
- CS-0128364
- (1E,2E)-1,2-Ethanedione 1,2-dioxime
- alpha-Diphenylglyoxime
- (1E,2E)-1,2-Diphenyl-1,2-ethanedione dioxime #
- anti-Diphenylglyoxime, 97%
- J-015251
- 7AJS19ONCP
- CCG-235975
- JJZONEUCDUQVGR-WXUKJITCSA-N
- (1E,2E)-Benzil dioxime
- DTXSID601293220
- 522-34-9
- EINECS 245-921-0
- Diphenylglyoxime
- UNII-A9H42QPM3A
- (NE)-N-[(2E)-2-hydroxyimino-1,2-diphenylethylidene]hydroxylamine
- A9H42QPM3A
- BENZIL DIOXIME, (E,E)-
- 23873-81-6
- Ethanedione, diphenyl-, dioxime, (E,E)-
- Diphenyl glyoxime
- (E)-N-[(2E)-2-(HYDROXYIMINO)-1,2-DIPHENYLETHYLIDENE]HYDROXYLAMINE
- .ALPHA.-BENZIL DIOXIME
- Ethanedione, diphenyl-, dioxime, (1E,2E)-
- NCGC00177371-01
- beta-Benzil dioxime
- IDI1_031211
- BENZIL, DIOXIME
- (1E,2E)-1,2-Diphenylethane-1,2-dionedioxime
- AKOS002343337
- EN300-21541
- diphenylglyoxim
- EINECS 208-327-2
- Glyoxime, diphenyl-
-
- MDL: MFCD00002113
- Inchi: InChI=1S/C14H12N2O2/c17-15-13(11-7-3-1-4-8-11)14(16-18)12-9-5-2-6-10-12/h1-10,17-18H/b15-13+,16-14+
- InChI-sleutel: JJZONEUCDUQVGR-WXUKJITCSA-N
- LACHT: C1=CC=C(C=C1)/C(=N\O)/C(=N/O)/C2=CC=CC=C2
Berekende eigenschappen
- Exacte massa: 240.08996
- Monoisotopische massa: 240.089878
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 3
- Complexiteit: 303
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal tautomers: 4
- Oppervlakte lading: 0
- XLogP3: 3.2
- Topologisch pooloppervlak: 61.7
Experimentele eigenschappen
- Kleur/vorm: Not determined
- Dichtheid: 1.17
- Kookpunt: 393.3°Cat760mmHg
- Vlampunt: 191.7°C
- PSA: 65.18
- Merck: 1079
- Oplosbaarheid: Not determined
1,2-Ethanedione,1,2-dioxime, (1E,2E)- Gerelateerde literatuur
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2. Organic chemistry
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3. 458. 1 : 1 : 1-Trifluoro-2 : 3-dione dioximes and related compoundsR. Belcher,A. Sykes,J. C. Tatlow J. Chem. Soc. 1957 2393
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4. LXXIV.—Studies in the camphane series. Part XXXIV. Configuration of the eight oximinoderivatives of camphorquinoneMartin Onslow Forster J. Chem. Soc. Trans. 1913 103 662
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5. Organic chemistry
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